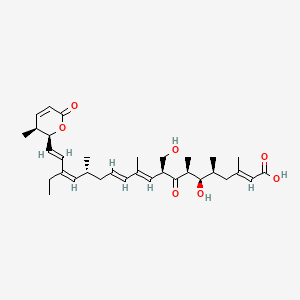

Kazusamycin A

Übersicht

Beschreibung

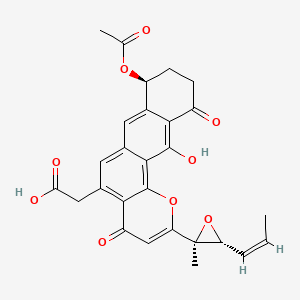

Kazusamycin A ist ein Antitumor-Antibiotikum, das aus der Fermentationsbrühe eines bisher unbekannten Actinomyceten, speziell aus der Gattung Streptomyces, isoliert wurde . Es ist ein Hydroxyanalog von Leptomycin B und hat eine signifikante zytotoxische Aktivität gegen verschiedene humane und murine Tumorzelllinien gezeigt . Die Summenformel von this compound ist C33H48O7, und es hat ein Molekulargewicht von 556,73 g/mol .

Herstellungsmethoden

This compound wird typischerweise aus der Fermentationskultur von Streptomyces sp. isoliert. Der Prozess beinhaltet das Wachstum des Mikroorganismus in einem geeigneten Medium, gefolgt von der Extraktion und Reinigung der Verbindung aus der Kulturbrühe . Die Fermentationsbrühe wird filtriert, und das Filtrat wird verschiedenen chromatographischen Verfahren unterzogen, um this compound zu isolieren .

Wissenschaftliche Forschungsanwendungen

Kazusamycin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: This compound wird bei der Entwicklung neuer Antibiotika und Krebsmedikamente eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den nuklearen Export und die Translokation von Rev, einem regulatorischen Genprodukt im HIV-Genom, hemmt . Es bindet an das nukleare Exportsignal (NES) und verhindert den Export von Proteinen aus dem Kern in das Zytoplasma, was zur Anhäufung von Proteinen im Kern und zum anschließenden Zelltod führt . Dieser Mechanismus ähnelt dem von Leptomycin B, aber this compound verfügt über einzigartige strukturelle Merkmale, die seine zytotoxische Aktivität verstärken .

Wirkmechanismus

Target of Action

Kazusamycin A is a small molecule drug that exhibits significant cytotoxic activity against various human and mouse tumor lines .

Mode of Action

This compound, an unsaturated branched-chain fatty acid with a terminal lactone ring, is a hydroxy analog of Leptomycin B . It inhibits nuclear export and translocation of Rev, a regulatory gene product in the HIV genome, at nanomolar concentrations

Biochemical Pathways

Metabolomics studies can provide insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmso, and chloroform, but insoluble in hexane and water . This solubility profile may impact the bioavailability of this compound.

Result of Action

This compound exhibits potent antitumor activity both in vitro and in vivo against P388 and L1210 cell lines . It also shows strong antibacterial and antifungal activity

Action Environment

It is known that this compound can be isolated from fermentation beers of a previously unknown actinomycete , suggesting that the production and activity of this compound may be influenced by the microbial environment.

Biochemische Analyse

Biochemical Properties

Kazusamycin A has significant in vitro cytotoxic activity against various human and mouse tumor lines . It is an inhibitor of nuclear export and inhibits Rev translocation, a regulatory gene product in the HIV genome, at nanomolar concentrations .

Cellular Effects

This compound shows strong cytotoxic activity against HeLa cells in vitro . It has antitumor activity against experimental murine tumors . This compound was effective in completely preventing growth of HeLa cells at a concentration of 3.3 ng/ml .

Molecular Mechanism

The molecular mechanism of this compound is related to its inhibition of nuclear export . It inhibits Rev translocation, a regulatory gene product in the HIV genome, at nanomolar concentrations .

Temporal Effects in Laboratory Settings

The supplied unopened vial of this compound is stable for 2 years if stored at −20 °C or below . A solution at 5 μg/ml in 70% aqueous MeOH is stable for at least 2 months at -20°C (as determined by HPLC) .

Vorbereitungsmethoden

Kazusamycin A is typically isolated from the fermentation culture of Streptomyces sp. The process involves growing the microorganism in a suitable medium, followed by extraction and purification of the compound from the culture broth . The fermentation broth is filtered, and the filtrate is subjected to various chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Kazusamycin A durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methanol, Ethanol, Chloroform und DMSO . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Wirkungsbeziehung verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Kazusamycin A ähnelt anderen Verbindungen der Leptomycin-Familie, wie Leptomycin A und Leptomycin B . Es verfügt über einzigartige strukturelle Merkmale, darunter einen terminalen Lactonring und eine ungesättigte verzweigte Fettsäure, die zu seiner verstärkten zytotoxischen Aktivität beitragen . Andere ähnliche Verbindungen sind Hydroxyelactocin und CI-940, die ebenfalls eine Antitumoraktivität aufweisen .

Eigenschaften

IUPAC Name |

(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-/t21-,24+,25+,26+,28+,29+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHNEBMQDBQND-LBNZKSCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098454 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92090-94-3 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92090-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kazusamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092090943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAZUSAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2Y3169IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Kazusamycin A and what makes it interesting for research?

A1: this compound (C33H48O7) [, ] is a natural product isolated from the bacteria Streptomyces sp. No. 81-484 [, ]. It belongs to the leptomycin family of compounds []. This compound exhibits potent antitumor activity against various murine tumors in vitro and in vivo [, , ]. Its unique structure and potent biological activity make it a promising target for the development of new anticancer therapies.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C33H48O7, and its molecular weight is 556 g/mol [, ].

Q3: What is known about the structure of this compound?

A3: this compound is an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring [, ]. This structure is characteristic of the leptomycin family, which shares a common framework with variations in functional groups [].

Q4: How does this compound exert its antitumor effects?

A4: Although the exact mechanism of action is not fully elucidated, studies suggest that this compound primarily acts by arresting the cell cycle at the G1 phase []. It also appears to retard the initiation of metaphase []. Further research is necessary to understand the precise molecular targets and signaling pathways involved in its antitumor activity.

Q5: Is there evidence that this compound affects DNA, RNA, or protein synthesis?

A5: While this compound shows moderate inhibition of RNA synthesis at specific time points, this effect might be secondary to the antibiotic-induced structural abnormality of the nuclei []. More research is needed to determine the direct impact of this compound on these cellular processes.

Q6: What types of cancer cells are particularly sensitive to this compound?

A6: this compound demonstrates potent cytotoxic activity against a broad range of cancer cell lines in vitro. It shows significant growth inhibition against murine tumors like S180, P388, EL-4, and B16, including doxorubicin-resistant P388 cells []. Additionally, it exhibits activity against hepatic metastases of L5178Y-ML, pulmonary metastases of 3LL, and human mammary cancer MX-1 xenografted to nude mice [].

Q7: Are there any cancer cells that show resistance to this compound?

A7: While this compound shows promising activity against a broad range of cancer cells, its efficacy appears weaker against L1210 leukemia cells and human lung cancer LX-1 cells []. Further research is needed to understand the mechanisms underlying this differential sensitivity and explore potential strategies to overcome resistance.

Q8: What are the limitations of using this compound as an antitumor agent?

A8: Studies show that this compound can induce severe diarrhea due to necrosis and/or lysis of the mucous membrane of the small intestine []. This toxicity profile highlights the need for further investigation into safer delivery methods or structural modifications to improve its therapeutic index.

Q9: Have any total syntheses of this compound been achieved?

A9: Yes, the first total synthesis of this compound was achieved, confirming its absolute configuration [, ]. This accomplishment paves the way for the development of novel derivatives and further exploration of its therapeutic potential.

Q10: Are there any ongoing efforts to synthesize and evaluate novel this compound derivatives?

A10: Yes, researchers are actively designing, synthesizing, and evaluating novel this compound derivatives as potential antitumor agents []. These efforts aim to identify compounds with enhanced potency, improved selectivity, and reduced toxicity compared to the parent compound.

Q11: How is this compound metabolized and eliminated from the body?

A12: After administration, this compound distributes rapidly to major organs in mice, with a significant portion binding to high-molecular-weight substances like albumin, leading to partial inactivation []. It accumulates primarily in the liver and undergoes biliary excretion, followed by reabsorption in the small intestine [].

Q12: What are the challenges associated with formulating this compound for clinical use?

A12: While research on this compound formulation is limited, its potent cytotoxic effects and potential for gastrointestinal toxicity necessitate careful consideration of delivery methods and formulation strategies.

Q13: What analytical methods are employed to characterize and quantify this compound?

A15: Various spectroscopic techniques, including UV, FT-IR, FAB-MS, 1H-NMR, 13C-NMR (JMOD), DQ-COSY, ROESY, HSQC, and HMBC, have been instrumental in elucidating the structure of this compound and its analogs []. These methods are also crucial for characterizing newly synthesized derivatives and assessing their purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.